molecular formula C18H12N4O3S B509225 3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA CAS No. 347319-27-1

3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA

Cat. No.: B509225
CAS No.: 347319-27-1
M. Wt: 364.4g/mol
InChI Key: AYMQYEWNEGMNCR-UHFFFAOYSA-N
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Description

3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction with a halogenated pyridine derivative.

    Formation of the Carbamothioyl Group: This step involves the reaction of the benzoxazole-pyridine intermediate with a thiocarbamoyl chloride.

    Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the intermediate with furan-2-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the benzoxazole and furan moieties.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring but with different substituents.

    Furan-2-carboxamide Derivatives: Compounds with the furan-2-carboxamide structure but different substituents.

Uniqueness

3-(FURAN-2-CARBONYL)-1-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

347319-27-1

Molecular Formula

C18H12N4O3S

Molecular Weight

364.4g/mol

IUPAC Name

N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H12N4O3S/c23-16(15-4-2-8-24-15)22-18(26)20-12-5-6-14-13(9-12)21-17(25-14)11-3-1-7-19-10-11/h1-10H,(H2,20,22,23,26)

InChI Key

AYMQYEWNEGMNCR-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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